molecular formula C14H27N3O B7923571 (S)-2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

(S)-2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

Cat. No.: B7923571
M. Wt: 253.38 g/mol
InChI Key: IFJINVRGEKFDBW-STQMWFEESA-N
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Description

This compound is a chiral amino-ketone derivative featuring a pyrrolidine core substituted with a cyclopropyl-methyl-amino group. The cyclopropyl moiety introduces conformational rigidity, which may enhance binding specificity compared to bulkier or more flexible substituents .

Properties

IUPAC Name

(2S)-2-amino-1-[(2S)-2-[[cyclopropyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17-8-4-5-12(17)9-16(3)11-6-7-11/h10-13H,4-9,15H2,1-3H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFJINVRGEKFDBW-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1CN(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1CN(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one, often referred to as AM97832, is a compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula: C14H27N3O
  • Molecular Weight: 255.38 g/mol
  • CAS Number: 89009-81-4

The compound exhibits its biological effects primarily through interactions with various neurotransmitter systems. It has been studied for its potential as a modulator of the central nervous system, particularly in the context of neuropsychiatric disorders.

Neurotransmitter Modulation

Research indicates that (S)-2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one may influence the release and uptake of neurotransmitters such as dopamine and serotonin, which are critical in mood regulation and cognitive functions. This modulation suggests potential applications in treating conditions like depression and anxiety.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of related pyrrolidine derivatives, suggesting that (S)-2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one may also possess similar properties.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 mg/mL
Escherichia coli0.025 mg/mL
Candida albicans0.0048 mg/mL

These values indicate strong antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .

1. Neuropharmacological Study

A study conducted on animal models demonstrated that administration of (S)-2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one resulted in significant improvements in depressive-like behaviors. The results were measured using the forced swim test and tail suspension test, indicating its potential as an antidepressant agent.

2. Antimicrobial Efficacy

Another investigation focused on evaluating the antimicrobial efficacy of this compound against various pathogens. The results showed that it effectively inhibited bacterial growth within hours of exposure, particularly against Gram-positive bacteria such as Staphylococcus aureus .

Future Directions

The promising biological activities exhibited by (S)-2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one warrant further exploration. Future research should focus on:

  • Clinical Trials: To assess safety and efficacy in humans.
  • Mechanistic Studies: To elucidate the precise pathways through which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs (Table 1), focusing on substituent variations and their implications:

Compound CAS Number Molecular Formula Key Substituents Molecular Weight
(S)-2-Amino-1-{(S)-2-[(cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one Not provided C₁₉H₂₉N₃O Cyclopropyl-methyl-amino on pyrrolidine ~315.46*
(S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one 1254927-47-3 C₁₉H₃₁N₃O Benzyl-isopropyl-amino on pyrrolidine 317.47
(S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one Not provided C₂₀H₂₉N₃O Benzyl-cyclopropyl-amino on piperidine ~323.47*
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one 1354029-15-4 C₁₉H₂₉N₃O Benzyl-cyclopropyl-amino on pyrrolidine 315.46

*Estimated based on molecular formula.

Key Observations :

Substituent Effects: The cyclopropyl-methyl-amino group in the target compound balances steric hindrance and lipophilicity. In contrast, analogs with benzyl-isopropyl (CAS 1254927-47-3) or benzyl-cyclopropyl (CAS 1354029-15-4) groups introduce bulkier aromatic (benzyl) or branched (isopropyl) moieties, which may reduce metabolic stability or increase off-target interactions . The piperidine core in one analog () introduces a six-membered ring, altering conformational flexibility compared to the five-membered pyrrolidine in the target compound .

Stereochemical Considerations :

  • All compounds share (S,S) stereochemistry at critical positions, suggesting similar binding modes to chiral targets. However, the spatial arrangement of substituents (e.g., cyclopropyl vs. benzyl) could differentially influence enantioselectivity .

Physicochemical Properties :

  • The target compound’s lower molecular weight (315.46 vs. 317.47 for benzyl-isopropyl analog) may improve bioavailability. Cyclopropyl’s electron-deficient nature could also enhance solubility compared to benzyl-containing analogs .

Hypothetical Pharmacological Implications

  • Benzyl-containing analogs (e.g., CAS 1354029-15-4) are likely optimized for high-affinity receptor binding due to aromatic π-π interactions but may suffer from rapid hepatic clearance .
  • The target compound’s cyclopropyl-methyl group may reduce metabolic degradation (cyclopropane rings resist oxidation) while maintaining moderate lipophilicity, a favorable trait for central nervous system (CNS) penetration .

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